molecular formula C27H20IN3O3 B11695697 3,5-dibenzamido-N-(4-iodophenyl)benzamide

3,5-dibenzamido-N-(4-iodophenyl)benzamide

Katalognummer: B11695697
Molekulargewicht: 561.4 g/mol
InChI-Schlüssel: SVLZVLMNGCGGNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dibenzamido-N-(4-iodophenyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of two benzamido groups and an iodophenyl group attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibenzamido-N-(4-iodophenyl)benzamide typically involves the reaction of 3,5-dibenzamido benzoyl chloride with 4-iodoaniline. The reaction is carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dibenzamido-N-(4-iodophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The benzamido groups can participate in coupling reactions with other aromatic compounds, forming larger molecular structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Wissenschaftliche Forschungsanwendungen

3,5-Dibenzamido-N-(4-iodophenyl)benzamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,5-dibenzamido-N-(4-iodophenyl)benzamide involves its interaction with specific molecular targets and pathways. The benzamido groups can form hydrogen bonds with biological molecules, influencing their activity. The iodophenyl group can participate in halogen bonding, further modulating the compound’s interactions with its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • N-(4-Iodophenyl)benzamide

Uniqueness

3,5-Dibenzamido-N-(4-iodophenyl)benzamide is unique due to the presence of both benzamido and iodophenyl groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C27H20IN3O3

Molekulargewicht

561.4 g/mol

IUPAC-Name

3,5-dibenzamido-N-(4-iodophenyl)benzamide

InChI

InChI=1S/C27H20IN3O3/c28-21-11-13-22(14-12-21)29-27(34)20-15-23(30-25(32)18-7-3-1-4-8-18)17-24(16-20)31-26(33)19-9-5-2-6-10-19/h1-17H,(H,29,34)(H,30,32)(H,31,33)

InChI-Schlüssel

SVLZVLMNGCGGNE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)NC3=CC=C(C=C3)I)NC(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.